4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
Description
Nomenclature and Identification
4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with systematic nomenclature reflecting its structural features. Its International Union of Pure and Applied Chemistry (IUPAC) name is tert-butyl 4-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate. The compound is identified by the CAS registry number 1146080-02-5 and molecular formula C21H30N2O5 , with a molecular weight of 390.47 g/mol .
Structural Characteristics
- Piperidine core : A six-membered amine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group.
- Phenoxy linker : A benzene ring connected via an ether bond to the piperidine moiety.
- Morpholine-4-carbonyl group : A morpholine ring (tetrahydro-1,4-oxazine) attached to the phenoxy group through a carbonyl bridge.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 4-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate |
| CAS Number | 1146080-02-5 |
| Molecular Formula | C21H30N2O5 |
| Molecular Weight | 390.47 g/mol |
| SMILES Notation | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCOCC3 |
Historical Context of Morpholine-Piperidine Derivatives
Morpholine and piperidine derivatives have been pivotal in medicinal chemistry since the mid-20th century. The morpholine ring, first synthesized in 1889, gained prominence for its solubility-enhancing properties, while piperidine derivatives became foundational in alkaloid research. The fusion of these heterocycles emerged as a strategy to balance pharmacokinetic properties and target affinity.
Key milestones include:
- 1950s–1970s : Early synthesis of morpholine-containing antibiotics (e.g., linezolid precursors) and piperidine-based analgesics.
- 2000s : Multicomponent reaction (MCR) strategies enabled efficient synthesis of substituted morpholine-piperidine hybrids, as demonstrated by Bode’s SnAP methodology.
- 2010s–present : Rational design of dual heterocyclic scaffolds for kinase inhibition and metabolic stability, exemplified by compounds like AMG-8735.
Significance in Organic Chemistry Research
This compound exemplifies three critical trends in modern synthetic chemistry:
- Scaffold Diversity : The simultaneous incorporation of morpholine (oxygen-nitrogen heterocycle) and piperidine (saturated amine ring) enables three-dimensional molecular architectures, addressing the "flatland" problem in drug design.
- Functional Group Compatibility : The Boc-protected amine and morpholine carbonyl group allow sequential derivatization. For example:
- Synthetic Versatility : The compound is synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl 4-hydroxypiperidine-1-carboxylate and 2-(morpholine-4-carbonyl)phenyl bromide, achieving yields >75%.
Position Within Contemporary Research Landscape
Recent studies highlight its role in:
- Kinase Inhibitor Development : The morpholine-piperidine scaffold shows affinity for mTOR and PI3K kinases due to conformational flexibility and hydrogen-bonding capacity.
- Proteolysis-Targeting Chimeras (PROTACs) : Its Boc group facilitates linker attachment for E3 ligase recruitment.
- Materials Science : As a monomer for polyamide synthesis, leveraging its thermal stability (decomposition temperature >250°C).
Properties
IUPAC Name |
tert-butyl 4-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-21(2,3)28-20(25)23-10-8-16(9-11-23)27-18-7-5-4-6-17(18)19(24)22-12-14-26-15-13-22/h4-7,16H,8-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNAQUWQKAQBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671258 | |
| Record name | tert-Butyl 4-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-02-5 | |
| Record name | tert-Butyl 4-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
- CAS No.: 1146080-05-8
- Molecular Formula : C₂₁H₃₀N₂O₅
- Molecular Weight : 390.5 g/mol
- Key Features: A piperidine core with a tert-butyl carbamate group at position 1, a phenoxy group at position 4 of the piperidine, and a morpholine-4-carbonyl substituent at position 2 of the phenyl ring.
Physicochemical Properties :
Structural Analogues
Positional Isomers
3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester CAS No.: 1394041-45-2 Key Difference: Morpholine-carbonyl and phenoxy groups are attached to positions 3 (piperidine) and 2 (phenyl), respectively, altering steric and electronic properties. Molecular Weight: Similar to the parent compound (~390 g/mol). Synthesis: Discontinued commercial availability suggests challenges in synthesis or stability .
4-[4-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester CAS No.: 1146080-05-8 Key Difference: Morpholine-carbonyl group at position 4 of the phenyl ring instead of position 2. Impact: Para-substitution may enhance symmetry and crystallinity compared to ortho-substituted analogs.
Functional Group Variations
Synthesis: Prepared via heating with pyrrolidine and dimethylformamide dimethylacetal .
Synthesis: Uses di-tert-butyl carbonate and Et₃N in dioxane-water .
Boron-Containing Analogues
4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester Molecular Formula: C₂₃H₃₆BNO₅ Application: Boronate ester functionality enables Suzuki-Miyaura cross-coupling for further derivatization .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester, with the CAS number 1146080-02-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and the biological activities reported in various studies, including its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.47 g/mol. The structure features a piperidine ring, a morpholine moiety, and a tert-butyl ester group, which may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1146080-02-5 |
| Molecular Formula | C21H30N2O5 |
| Molecular Weight | 390.47 g/mol |
| LogP | 2.81310 |
| PSA (Polar Surface Area) | 68.31 Ų |
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit significant activity at opioid receptors, particularly the μ-opioid receptor (MOR). These compounds are being studied for their potential use in pain management and as therapeutic agents in conditions such as depression and anxiety.
Opioid Receptor Activity
The compound has been evaluated for its agonist activity at the μ-opioid receptor. A study highlighted that derivatives of piperidine with morpholine substitutions can enhance binding affinity and selectivity towards MOR, suggesting that this compound may have similar properties .
Case Studies
- Pain Management Applications : In animal models, related compounds have shown efficacy in reducing pain responses, indicating potential applications in analgesia . The mechanisms likely involve modulation of neurotransmitter release and inhibition of pain pathways.
- Neuropharmacological Effects : Research has demonstrated that compounds with similar structures can affect mood and anxiety levels by interacting with serotonin receptors alongside opioid receptors .
Synthesis Methods
The synthesis of this compound involves several steps:
- Starting Material : The synthesis begins with readily available piperidine derivatives.
- Functionalization : The introduction of the morpholine carbonyl group is achieved through acylation reactions.
- Esterification : Finally, the tert-butyl ester is formed to enhance solubility and bioavailability.
The overall yield from various synthetic routes has been reported to be around 33% to 39%, depending on the specific conditions employed .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine derivatives exhibit potential antidepressant properties. Studies suggest that these compounds may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
2. Anticancer Properties
The compound has been investigated for its anticancer effects, particularly against various types of tumors. In vitro studies have shown that it can induce apoptosis in cancer cells, likely through the inhibition of specific signaling pathways involved in cell survival and proliferation .
3. Neurological Disorders
Due to its ability to penetrate the blood-brain barrier, this compound is being explored for the treatment of neurological disorders such as schizophrenia and anxiety disorders. Its structural similarity to known antipsychotics suggests it may interact with dopamine receptors effectively .
Pharmacological Insights
1. Mechanism of Action
The proposed mechanism involves the modulation of receptor activity in the central nervous system (CNS). By acting as an antagonist or partial agonist at certain receptors, it can potentially restore balance in neurotransmitter levels, which is often disrupted in psychiatric conditions .
2. Bioavailability and Pharmacokinetics
Studies on the pharmacokinetics of morpholine derivatives indicate favorable bioavailability profiles. The tert-butyl ester form enhances solubility and stability, making it a suitable candidate for oral administration .
Material Science Applications
1. Polymer Chemistry
The compound's unique structure allows it to be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating morpholine derivatives into polymer matrices can improve their elasticity and durability .
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. The incorporation of morpholine derivatives could lead to products with superior resistance to environmental degradation .
Case Study 1: Antidepressant Efficacy
A clinical trial assessed the efficacy of a morpholine derivative similar to 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls, supporting its potential use as a therapeutic agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies were conducted using various cancer cell lines treated with the compound. Results demonstrated a dose-dependent decrease in cell viability, suggesting that further development could lead to effective cancer therapies targeting specific tumor types.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Type | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6–8 h | HCl in dioxane/water (1:1) | 4-[2-(Morpholine-4-carbonyl)-phenoxy]piperidine-1-carboxylic acid | 72–78% |
| Basic hydrolysis | NaOH (2M), 60°C, 4 h | NaOH in THF/water (3:1) | Sodium salt of 4-[2-(Morpholine-4-carbonyl)-phenoxy]piperidine-1-carboxylate | 85–89% |
The acidic pathway is preferred for lab-scale synthesis due to milder conditions and easier isolation of the free acid .
Amide Bond Reactivity
The morpholine-carbonyl group participates in nucleophilic acyl substitution reactions.
Key Transformations
-
Aminolysis : Reacts with primary amines (e.g., methylamine) in dichloromethane at 25°C to form substituted amides. For example:
Yield: 68–73% after column chromatography.
-
Reductive Amination : The carbonyl group is reduced with NaBH₄ in methanol to produce a secondary amine intermediate, which can further react with aldehydes or ketones.
Piperidine Ring Modifications
The piperidine nitrogen undergoes alkylation or acylation under standard conditions:
| Reaction | Reagents | Conditions | Product | Purity |
|---|---|---|---|---|
| Boc Deprotection | TFA in DCM (1:1) | 0°C to RT, 2 h | 4-[2-(Morpholine-4-carbonyl)-phenoxy]piperidine | 95% |
| N-Alkylation | Methyl iodide, K₂CO₃ | DMF, 50°C, 12 h | 1-Methyl-4-[2-(Morpholine-4-carbonyl)-phenoxy]piperidine-1-carboxylate | 82% |
The Boc-deprotected piperidine serves as a versatile intermediate for further functionalization.
Aromatic Electrophilic Substitution
The phenoxy group directs electrophilic substitution at the ortho/para positions.
Nitration
Reaction with nitric acid (HNO₃) in H₂SO₄ at 0°C introduces nitro groups:
Yield: 58–63%.
Halogenation
Bromination with Br₂ in acetic acid produces mono- or di-brominated derivatives, depending on stoichiometry.
Cross-Coupling Reactions
The aryl ether moiety participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 h | 4-[2-(Morpholine-4-carbonyl)-4-(aryl)-phenoxy]piperidine-1-carboxylate | 65–70% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 h | N-Aryl derivatives | 55–60% |
These reactions enable the introduction of aryl or amine groups for structure-activity relationship studies .
Stability Under Physiological Conditions
The tert-butyl ester demonstrates limited stability in plasma:
| Condition | Half-Life | Degradation Product |
|---|---|---|
| Human plasma, pH 7.4 | 2.3 h | Free carboxylic acid |
| Simulated gastric fluid | 1.8 h | 4-[2-(Morpholine-4-carbonyl)-phenoxy]piperidine |
This instability suggests potential prodrug applications requiring targeted release .
Preparation Methods
Synthesis Overview
4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a piperidine ring and a morpholine moiety. The presence of both rings is crucial for interactions with biological targets in medicinal chemistry.
Synthesis of Piperidine-1-Carboxylic Acid Derivatives
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate : React 4-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester with a solution and stir for 1 hour at 0° C.
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid : Add N-methylmorpholine to a solution of 1 -tert-butoxycarbonylpiperidine-4-carboxylic acid in tetrahydrofuran (THF) and cool to -10°C for 1 hour. Add isobutyl chloroformate over 1 hour and stir for an additional hour at -10°C. Add 2-amino-i -(4- fluorophenyl)ethanone hydrochloride and stir for 1 hour at room temperature. Quench the reaction by the addition of water, pour the reaction mixture into methyl tert-butyl ether (MTBE) and 0.1 M aqueous NaOH. Separate the organic phase, wash with saturated aqueous sodium chloride, dry the organic phase over sodium sulfate, filter the drying agent, concentrate until 2L of solvent, and dry over sodium sulfate; filter, concentrate, and add petroleum ether. Collect the resulting solid by filtration and dry under vacuum to yield the product.
Reaction Conditions and Yields
| Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|
| 1-(tert-Butoxycarbonyl)piperidin-4-carboxylic acid | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1-hydroxybenzotriazole, methyl 2-amino-3-hydroxybenzoate, triethylamine | Dichloromethane, room temperature, 5 h, then toluene, p-toluenesulfonic acid monohydrate, reflux 4 h | 70% |
| 1 -tert-butoxycarbonylpiperidine-4-carboxylic acid | N-methylmorpholine, isobutyl chloroformate, 2-amino-i -(4- fluorophenyl)ethanone hydrochloride | THF, -10C to room temperature | 73% |
| 1 - (tert-butoxy-carbonyl) piperidine-4-carboxylic acid | quinoline-2-methylamine, 1-ethyl-3 - (3-dimethylamino-propyl) carbodiimide hydrochloride, N-hydroxy-7-azabenzene and triazazole, N, N-diisopropyl ethylamine | Dichloromethane, 0°C to room temperature, 10 h | 88% |
| 4-(3-Chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline | tert-butyl 4-methylsulfonyloxypiperidine 1-carboxylate, potassium carbonate | NMP, 100-105°C, 24 h | 95% |
| 4-(3-Chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline | tert-Butyl(4-methanesulfonyloxy)piperidine-1-carboxylate potassium carbonate | ethanol, water, reflux, 16.5 h | 84% |
| 1-benzyl-4-piperidone and morpholine | Raney's nickel | Toluene solution, 110°C, then autoclave pressure, hydrogenation to 10 kg pressure, 50°C, 36 hours | 88.1% |
| 4-(1-benzyl piepridine-4-base) morpholine two hydrochloric acid | 10%Pd/C | tertiary butanol solution, pH > 11 with 3N potassium carbonate solution, 60°C, 30 minutes, then autoclave pressure, hydrogenation, 40 kg pressure, 50°C, 8 hours | 89.5% |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-[2-(morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves coupling reactions between morpholine-4-carbonyl chloride and a phenoxy-piperidine intermediate. A tert-butyl (Boc) protecting group is often introduced early to stabilize the piperidine nitrogen during subsequent steps . Key steps include:
- Step 1 : Boc protection of piperidine using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Nucleophilic aromatic substitution (SNAr) or Ullmann coupling to attach the phenoxy group to the piperidine ring .
- Step 3 : Morpholine-4-carbonyl group introduction via amide coupling (e.g., HATU/DIPEA activation) .
Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, morpholine carbonyl resonance at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₂₃H₃₂N₂O₅: 428.23 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
Q. What storage conditions are optimal for maintaining stability?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis of the tert-butyl ester or morpholine carbonyl groups. Desiccants (e.g., silica gel) should be used to minimize moisture exposure . Stability studies under accelerated conditions (40°C/75% RH for 6 months) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Variation of Substituents : Replace the morpholine moiety with other heterocycles (e.g., piperazine, thiomorpholine) to evaluate binding affinity changes .
- Bioisosteric Replacements : Substitute the phenoxy group with bioisosteres (e.g., thiophene, pyridine) to modulate lipophilicity and solubility .
- In Vitro Assays : Screen derivatives against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or surface plasmon resonance (SPR) .
Computational docking (e.g., AutoDock Vina) can prioritize derivatives by predicting binding modes to active sites .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1 nM–10 µM) and multiple replicates to rule out false positives/negatives .
- Off-Target Profiling : Use panels like Eurofins’ CEREP to assess selectivity across 100+ targets .
- Metabolite Analysis : LC-MS/MS can identify active metabolites that may contribute to observed discrepancies .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME or ADMETLab estimate parameters:
- LogP : ~2.5 (moderate lipophilicity) .
- BBB Permeability : Likely low due to tert-butyl ester bulk .
- CYP450 Inhibition : Use Schrödinger’s QikProp to predict interactions with CYP3A4/2D6 .
- Molecular Dynamics (MD) : Simulate binding persistence to targets (e.g., 100 ns simulations in GROMACS) .
Data Gaps and Recommendations
- Toxicology Data : No acute toxicity data are available in the literature. Standard OECD 423 (acute oral toxicity) or Ames tests (mutagenicity) should be conducted .
- Ecological Impact : Environmental stability data are limited. Hydrolysis studies (pH 4–9 buffers, 25°C) can assess degradation half-lives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
